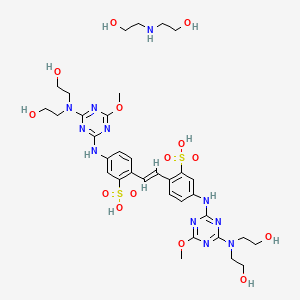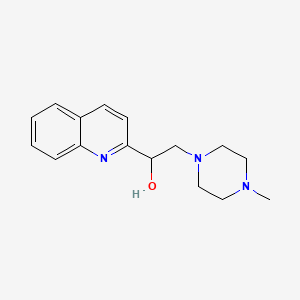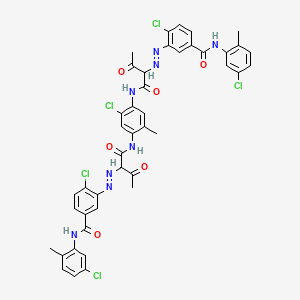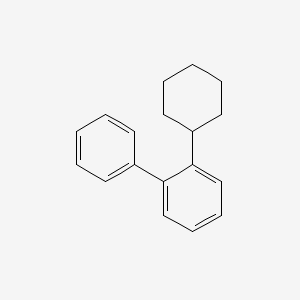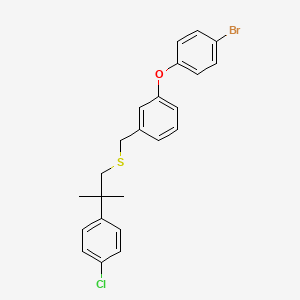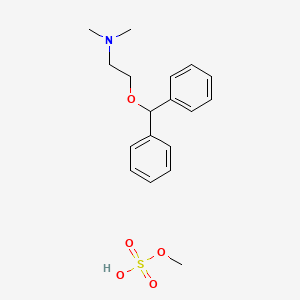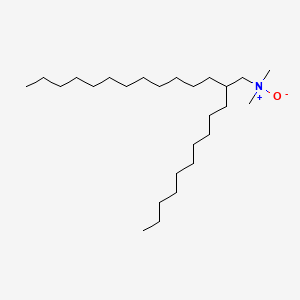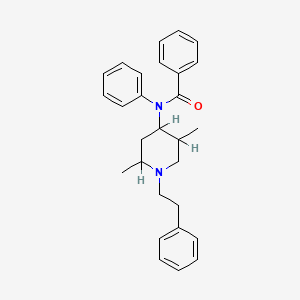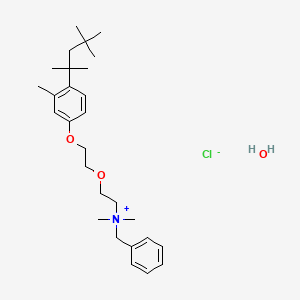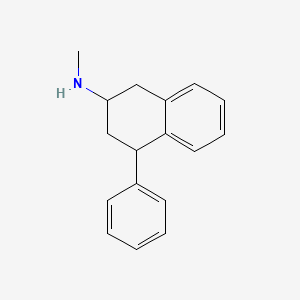
7-Chloro-7-methyl-3-methyleneoct-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-7-methyl-3-methyleneoct-1-ene is an organic compound with the molecular formula C10H17Cl It is characterized by the presence of a chlorine atom, a methyl group, and a methylene group attached to an octene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-7-methyl-3-methyleneoct-1-ene typically involves the chlorination of 7-methyl-3-methyleneoct-1-ene. This can be achieved through the reaction of 7-methyl-3-methyleneoct-1-ene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the continuous addition of chlorine gas to a solution of 7-methyl-3-methyleneoct-1-ene in an inert solvent, followed by purification through distillation or chromatography.
化学反応の分析
Types of Reactions
7-Chloro-7-methyl-3-methyleneoct-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the methylene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, sodium methoxide, and ammonia. These reactions are typically carried out in polar solvents such as water or methanol.
Addition Reactions: Reagents such as bromine, hydrogen gas, and sulfuric acid are used. These reactions are often conducted at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, and hydrogen peroxide are employed. These reactions are usually performed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include 7-hydroxy-7-methyl-3-methyleneoct-1-ene, 7-methoxy-7-methyl-3-methyleneoct-1-ene, and 7-amino-7-methyl-3-methyleneoct-1-ene.
Addition Reactions: Products include 7-chloro-7-methyl-3,4-dibromo-3-methyleneoctane, 7-chloro-7-methyl-3-methyleneoctane, and 7-chloro-7-methyl-3-methyleneoctane-1,2-diol.
Oxidation Reactions: Products include 7-chloro-7-methyl-3-methyleneoctan-1-ol, 7-chloro-7-methyl-3-methyleneoctan-2-one, and 7-chloro-7-methyl-3-methyleneoctanoic acid.
科学的研究の応用
7-Chloro-7-methyl-3-methyleneoct-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 7-Chloro-7-methyl-3-methyleneoct-1-ene involves its interaction with various molecular targets. The chlorine atom and the double bond in the methylene group are key functional groups that participate in chemical reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects. The exact molecular pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
7-Chloro-3-methyleneoct-1-ene: Lacks the methyl group at the 7th position.
7-Methyl-3-methyleneoct-1-ene: Lacks the chlorine atom at the 7th position.
7-Chloro-7-methyl-1-octene: Lacks the methylene group at the 3rd position.
Uniqueness
7-Chloro-7-methyl-3-methyleneoct-1-ene is unique due to the presence of both a chlorine atom and a methyl group at the 7th position, along with a methylene group at the 3rd position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
26492-09-1 |
|---|---|
分子式 |
C10H17Cl |
分子量 |
172.69 g/mol |
IUPAC名 |
7-chloro-7-methyl-3-methylideneoct-1-ene |
InChI |
InChI=1S/C10H17Cl/c1-5-9(2)7-6-8-10(3,4)11/h5H,1-2,6-8H2,3-4H3 |
InChIキー |
NITSLSVRNZVJHN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCC(=C)C=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



